1-Amino-3-ethyl-4-methylpentan-3-ol is a chiral amino alcohol with the molecular formula and a molecular weight of approximately 159.23 g/mol. This compound features an amino group and a hydroxyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be sourced from chemical suppliers specializing in organic compounds. It falls under the classification of amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups. These compounds are often utilized as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
1-Amino-3-ethyl-4-methylpentan-3-ol can be synthesized through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Industrial production may involve scaled-up versions of these methods, utilizing continuous flow reactors and advanced purification techniques to ensure high-quality products.
The molecular structure of 1-amino-3-ethyl-4-methylpentan-3-ol includes:
The structural formula can be represented as follows:
Key data points include:
Property | Value |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 1-amino-3-ethyl-4-methylpentan-3-ol |
InChI | InChI=1S/C8H17NO/c1-2(3)5(4)6(9)7/h2,5,9H,1H2,3H3 |
Canonical SMILES | CC(C)CC(C)(N)O |
1-Amino-3-ethyl-4-methylpentan-3-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-amino-3-ethyl-4-methylpentan-3-ol involves its interaction with biological targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding, enabling the compound to act as a substrate or inhibitor in various biochemical pathways. This interaction can influence metabolic processes and cellular functions, making it a candidate for research in pharmacology.
1-Amino-3-ethyl-4-methylpentan-3-ol is typically a colorless liquid with a characteristic odor. Its solubility in water is significant due to the presence of the hydroxyl group.
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Approximately 200 °C |
Melting Point | Not readily available |
Density | Approximately 0.9 g/cm³ |
These properties make it suitable for various applications in organic synthesis and industrial chemistry.
1-Amino-3-ethyl-4-methylpentan-3-ol has several important applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2